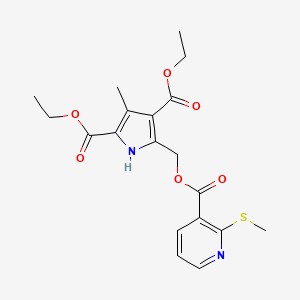
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, ester groups, and a nicotinoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of ester groups and the nicotinoyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学研究应用
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving nicotinoyl derivatives.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl moiety may play a key role in binding to these targets, while the pyrrole ring and ester groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate: shares similarities with other nicotinoyl derivatives and pyrrole-based compounds.
Nicotinoyl derivatives: These compounds often exhibit similar binding properties and biological activities.
Pyrrole-based compounds: These compounds are known for their stability and versatility in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications, from drug development to material science.
属性
分子式 |
C19H22N2O6S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
diethyl 3-methyl-5-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-5-25-18(23)14-11(3)15(19(24)26-6-2)21-13(14)10-27-17(22)12-8-7-9-20-16(12)28-4/h7-9,21H,5-6,10H2,1-4H3 |
InChI 键 |
BJQFKYMLUHASGN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)COC(=O)C2=C(N=CC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


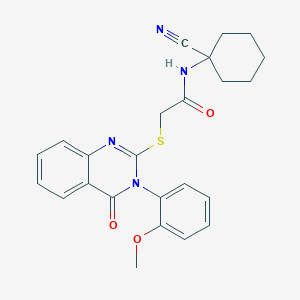
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
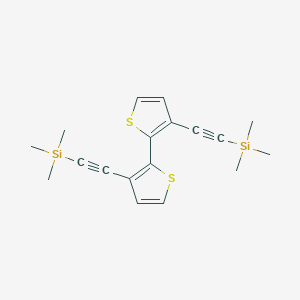
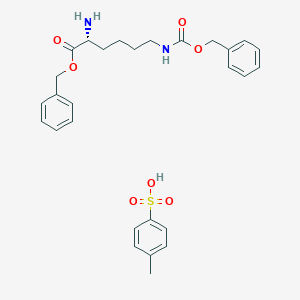
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)
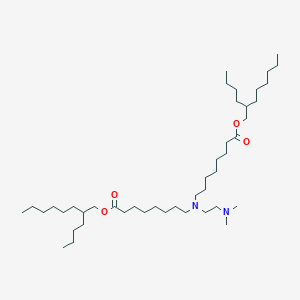
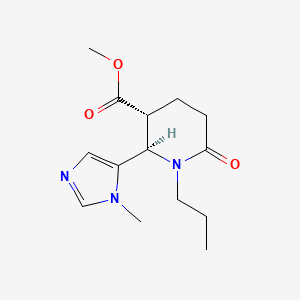
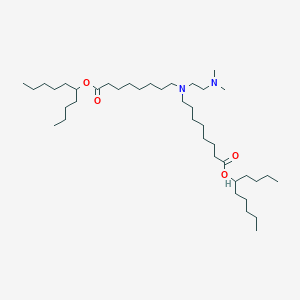
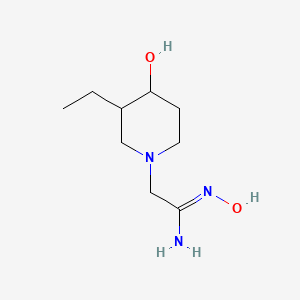
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)

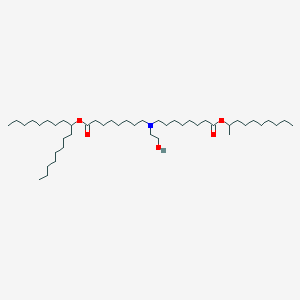
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
